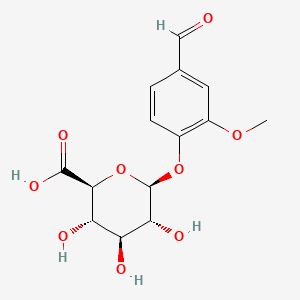

beta-D-Glucopyranosiduronic acid, 4-formyl-2-methylphenyl

Description

β-D-Glucopyranosiduronic acid derivatives are glycosides formed by linking a glucuronic acid moiety (a carboxylated sugar) to an aglycone (non-sugar component) via a β-glycosidic bond. The compound 4-formyl-2-methylphenyl β-D-glucopyranosiduronic acid features a glucuronic acid unit conjugated to a substituted phenyl group containing a formyl (-CHO) group at position 4 and a methyl (-CH₃) group at position 2.

Properties

CAS No. |

96107-45-8 |

|---|---|

Molecular Formula |

C14H16O9 |

Molecular Weight |

328.27 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H16O9/c1-21-8-4-6(5-15)2-3-7(8)22-14-11(18)9(16)10(17)12(23-14)13(19)20/h2-5,9-12,14,16-18H,1H3,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 |

InChI Key |

FHLOUKKMIKQAHL-BYNIDDHOSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

Formation of the oxane ring: This step might involve cyclization reactions using appropriate precursors.

Introduction of the formyl and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

Hydroxylation: Hydroxyl groups can be added via oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halides, nucleophiles.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

It may have potential as a biochemical probe due to its multiple functional groups, which can interact with biological molecules.

Medicine

Industry

Uses in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-formyl-2-methylphenyl β-D-glucopyranosiduronic acid and related compounds:

Key Comparative Insights

Substituent Effects on Solubility :

- The formyl group in the target compound may reduce solubility compared to hydroxylated analogs (e.g., 4-(3-hydroxypropyl)phenyl derivative) but improve reactivity for conjugation .

- Fluorinated derivatives (e.g., 6,8-difluoro-4-methylphenyl) exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity: MUG is a well-characterized fluorescent substrate for β-glucuronidase, widely used in diagnostic assays . In contrast, wogonoside demonstrates antioxidant and anticancer effects due to its chromone backbone .

Synthetic Accessibility: Glucuronidation strategies for phenolic aglycones often employ protected glucuronic acid donors (e.g., 1-O-acetyl derivatives) under Helferich conditions or via Koenigs-Knorr reactions . The formyl group in the target compound may require selective protection during synthesis to avoid side reactions .

Metabolite Relevance: Glucuronides like 4-(2-carboxyethyl)-2-methoxyphenyl β-D-glucopyranosiduronic acid are identified as plasma biomarkers in cognitive decline studies, highlighting their metabolic significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.